Diethyl 2-(n-Butyl-d9)malonate

Übersicht

Beschreibung

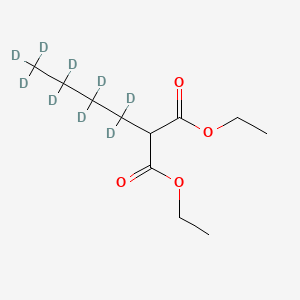

Diethyl 2-(n-Butyl-d9)malonate is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of diethyl malonate, where the n-butyl group is fully deuterated. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and studying various biochemical and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Diethyl 2-(n-Butyl-d9)malonate involves several steps:

Formation of Sodium Ethoxide: Ethanol reacts with sodium to produce sodium ethoxide.

Generation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The absence of a catalyst in the reaction reduces the production cost and simplifies the purification process .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 2-(n-Butyl-d9)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Decarboxylation: Heating in the presence of aqueous acid facilitates the decarboxylation process.

Major Products:

Substituted Malonates: Formed through alkylation reactions.

Malonic Acid Derivatives: Resulting from hydrolysis.

Substituted Acetic Acids: Produced via decarboxylation.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(n-Butyl-d9)malonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including peptide deformylase inhibitors.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of dyes, fragrances, and agrochemicals

Wirkmechanismus

The mechanism of action of Diethyl 2-(n-Butyl-d9)malonate involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound provide a unique advantage

Biologische Aktivität

Diethyl 2-(n-Butyl-d9)malonate is a deuterated derivative of diethyl malonate, characterized by its unique structure which includes a butyl group labeled with deuterium. This compound has garnered attention primarily for its applications in organic synthesis and mechanistic studies, particularly in the context of enzymatic reactions. Although specific biological activity data is limited, its utility in metabolic studies and as a precursor for biologically active compounds is noteworthy.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₀O₄ and is recognized for its colorless liquid form with an apple-like odor. Its structure allows it to function as a nucleophilic reagent due to the slight acidity of the central methylene group, which can participate in various organic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₄ |

| Appearance | Colorless liquid |

| Odor | Apple-like |

| Function | Nucleophilic reagent |

Mechanistic Studies

The incorporation of deuterium in this compound facilitates the tracking of metabolic pathways and reaction mechanisms through mass spectrometry. This isotopic labeling is crucial for understanding hydrogen-deuterium exchange processes during enzymatic catalysis. For instance, studies have shown that this compound can help elucidate the roles of specific amino acids within enzyme active sites, enhancing our understanding of enzymatic mechanisms.

Applications in Organic Synthesis

This compound serves as a valuable precursor in the synthesis of various biologically active molecules. Its ability to form carbon-carbon bonds makes it integral to pharmaceutical development. Research indicates that similar compounds, like diethyl malonate, have been successfully utilized in synthesizing drugs and other biologically relevant substances .

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, related compounds have shown significant antimicrobial properties. For example, chalcone malonate derivatives have been synthesized and evaluated for antibacterial and antiviral activities, demonstrating promising results against pathogens such as Xanthomonas oryzae and tobacco mosaic virus . This suggests that derivatives of malonic acid could potentially exhibit similar bioactivity.

Case Studies and Research Findings

- Antimicrobial Activity : A study on chalcone malonate derivatives revealed that certain compounds exhibited excellent antibacterial activity against Xanthomonas oryzae, with effective concentrations significantly lower than traditional treatments .

- Mechanistic Insights : Research utilizing this compound has provided insights into enzyme catalysis mechanisms by tracking deuterium incorporation during reactions, which aids in understanding substrate specificity and reaction pathways.

- Synthetic Pathways : The compound has been employed in synthesizing deuterium-labeled fatty acids, allowing researchers to investigate metabolic processes without altering biological systems significantly.

Eigenschaften

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-GQWSVURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661920 | |

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-34-6 | |

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.